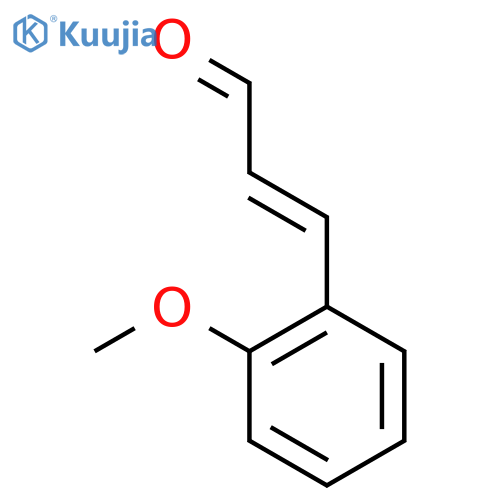Cas no 1504-74-1 (2-Methoxycinnamaldehyde)

2-Methoxycinnamaldehyde structure
商品名:2-Methoxycinnamaldehyde
2-Methoxycinnamaldehyde 化学的及び物理的性質
名前と識別子
-
- o-Methoxycinnamaldehyde
- o-methoxycinnamic aldehyde
- 3-(2-methoxyphenyl)-2-propenal
- beta-(o-methoxyphenyl)acrolein
- Heliopan
- (E)-2-Methoxycinnamaldehyde
- 2'-Methoxycinnamaldehyde
- 3-(2-Methoxyphenyl)acrylaldehyde
- 2-Methoxycinnamaldehyde
- 2-MethoxycinnaMaldehyde, predoMinantly trans
- o-Methoxycinnamicaldehyde crystals
- (2E)-3-(2-Methoxyphenyl)acrylaldehyde
- FEMA 3181
- 3-(o-Anisyl)propenal
- 2-Methoxyciamaldehyde
- O-Ethoxycinnamaldehyde
- 2-methoxycimnamaldehyde
- o-methoxy-cinnamaldehyd
- 2′-Methoxycinnamaldehyd
- AKOS BBS-00003213
- (E)-3-(2-Methoxyphenyl)acrylaldehyde
- Cinnamaldehyde, o-methoxy-
- 2-Propenal, 3-(2-methoxyphenyl)-
- o-Methoxy cinnamaldehyde
- (2E)-3-(2-Methoxyphenyl)Prop-2-Enal
- 3-O-Methoxyphenyl-2-propenal
- Cassiastearoptene
- 2-Methoxycinnamic aldehyde
- t
- 2-Methoxy Cinnamaldehyde
- Tox21_303635
- DTXSID4047206
- o-Methoxycinnamaldehyde (natural)
- beta-O-Methoxyphenyl acrolein
- AS-15726
- 2'-METHOXYCINNAMALDEHYDE (CONSTITUENT OF CINNAMOMUM VERUM BARK) [DSC]
- EN300-6729490
- EINECS 216-131-3
- DTXCID90809802
- DTXSID2025551
- CS-0065992
- W-108075
- Z2573655488
- CAS-1504-74-1
- beta -(O-methoxyphenyl)acrolein
- 3-(2-Methoxyphenyl)-2-propenal #
- 60125-24-8
- BRN 2436856
- BRD-K20078988-001-01-1
- O-Methoxyphenyl acrolein, beta-
- CS-0201507
- 2-Methoxycinnamaldehyde, predominantly trans, 96%
- 2'-METHOXYCINNAMALDEHYDE (CONSTITUENT OF CINNAMOMUM CASSIA BARK) [DSC]
- (2E)-3-(2-Methoxyphenyl)-2-propenal
- s9482
- 3-(2-Methoxyphenyl)-(2E)-2-propenal
- O10862
- (E)-3-(2-methoxyphenyl)prop-2-enal;2-Methoxycinnamaldehyde, predominantly trans
- TRANS-O-METHOXYCINNAMALDEHYDE
- AMY3534
- CHEMBL83159
- 2'-METHOXYCINNAMALDEHYDE (CONSTITUENT OF CINNAMOMUM VERUM BARK)
- 2-PROPENAL, 3-(2-METHOXYPHENYL)-, (E)-
- NCGC00260431-01
- Q27257183
- EN300-19948
- NSC 114599
- O-METHOXYCINNAMALDEHYDE, (2E)-
- BDBM50240642
- Ortho-Methoxycinnamaldehyde
- 2'-METHOXYCINNAMALDEHYDE (CONSTITUENT OF CINNAMOMUM CASSIA BARK)
- (E)-O-methoxycinnamaldehyde
- DTXCID405551
- O-Methoxycinnamaldehyde, (E)-
- InChI=1/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4
- UNII-3GG2B2MUHB
- 2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanaminemonohydrochloride
- (E)-3-(2-Methoxy-phenyl)-propenal
- Ortho methoxy cinnamic aldehyde
- Tox21_202885
- HY-W046353
- PK04_181244
- o-Methoxycinnamaldehyde, >=96%, FG
- CAS-60125-24-8
- 2-Methoxycinnamaldehyde, natural, 98%, FG
- NCGC00256699-01
- 4940G3R6HE
- NS00012820
- (E)-3-(2-methoxyphenyl)prop-2-enal
- 2-propenal, 3-(2-methoxyphenyl)-, (2E)-
- A869043
- MFCD00007001
- O-Methoxy-Cinnamaldehyde
- FEMA No. 3181
- CCRIS 3196
- 3-(2-methoxyphenyl)prop-2-enal
- .beta.-(o-Methoxyphenyl)acrolein
- AKOS000120956
- 2-08-00-00149 (Beilstein Handbook Reference)
- UNII-4940G3R6HE
- trans-2-Methoxycinnamaldehyde
- 1504-74-1
- 3GG2B2MUHB
- CHEBI:180713
- Methoxycinnamaldehyde, o-
- A809049
- DA-76420
-
- MDL: MFCD00007001
- インチ: 1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4+
- InChIKey: KKVZAVRSVHUSPL-GQCTYLIASA-N
- ほほえんだ: O(C([H])([H])[H])C1=C([H])C([H])=C([H])C([H])=C1/C(/[H])=C(\[H])/C([H])=O
計算された属性
- せいみつぶんしりょう: 162.06800
- どういたいしつりょう: 162.068
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 26.3
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.0281 (rough estimate)
- ゆうかいてん: 44-49°C
- ふってん: 160-161 °C12 mm Hg(lit.)
- フラッシュポイント: >230 °F
- 屈折率: 1.6000 (estimate)
- PSA: 26.30000
- LogP: 1.90730
- FEMA: 3181 | O-METHOXYCINNAMALDEHYDE
- ようかいせい: アルコール、エーテル、ベンゼンに溶け、水に溶けない。
2-Methoxycinnamaldehyde セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-37/39
- RTECS番号:GD6590000
-
危険物標識:

- ちょぞうじょうけん:Store at room temperature
- リスク用語:R36/37/38
2-Methoxycinnamaldehyde 税関データ
- 税関コード:2912499000
- 税関データ:
中国税関番号:
2912499000概要:
291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、テトラホルムアルデヒド外観
要約:
291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%
2-Methoxycinnamaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD218280-25g |
2-Methoxycinnamaldehyde |
1504-74-1 | 98% | 25g |
¥93.0 | 2022-03-01 | |
| abcr | AB336777-500 g |
2-Methoxycinnamaldehyde, 98%; . |
1504-74-1 | 98% | 500g |
€310.00 | 2022-03-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1136632-10g |
2-Methoxycinnamaldehyde |
1504-74-1 | 98% | 10g |
¥36 | 2023-04-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O44830-500g |
2-Methoxycinnamaldehyde |
1504-74-1 | 500g |
¥988.0 | 2021-09-08 | ||
| Ambeed | A949113-10g |
2-Methoxycinnamaldehyde |
1504-74-1 | 98% | 10g |
$10.0 | 2025-02-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-230476C-100g |
2-Methoxycinnamaldehyde, predominantly trans, |
1504-74-1 | 96% | 100g |
¥3023.00 | 2023-09-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1136632-25g |
2-Methoxycinnamaldehyde |
1504-74-1 | 98% | 25g |
¥72 | 2023-04-15 | |
| TRC | M350290-10g |
3-(2-Methoxyphenyl)acrylaldehyde |
1504-74-1 | 10g |
$ 63.00 | 2023-09-06 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD218280-10g |
2-Methoxycinnamaldehyde |
1504-74-1 | 98% | 10g |
¥51.0 | 2022-03-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W318101-1KG-K |
2-Methoxycinnamaldehyde |
1504-74-1 | natural, 98%, FG | 1KG |
2530 | 2021-05-17 |
2-Methoxycinnamaldehyde 関連文献
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
1504-74-1 (2-Methoxycinnamaldehyde) 関連製品
- 60125-24-8(3-(2-methoxyphenyl)prop-2-enal)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1504-74-1)2-Methoxycinnamaldehyde

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1504-74-1)2-Methoxycimnamaldehyde

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ